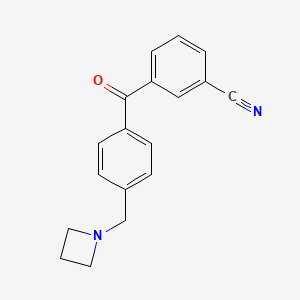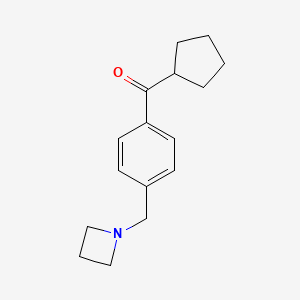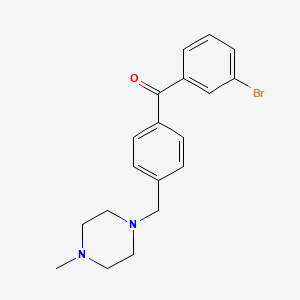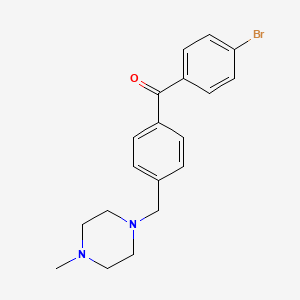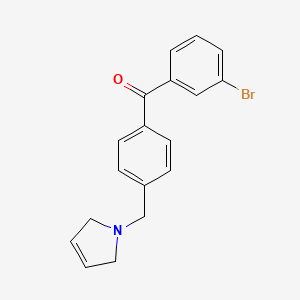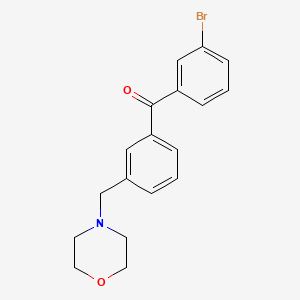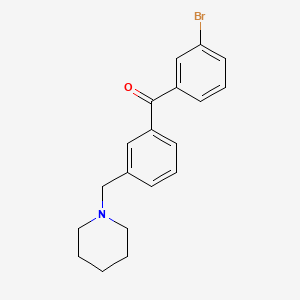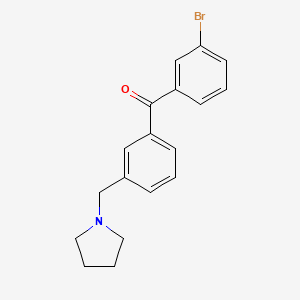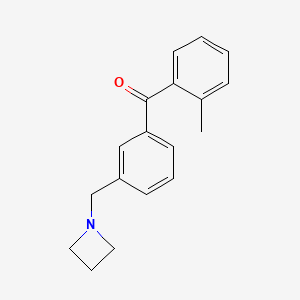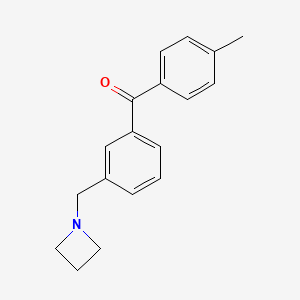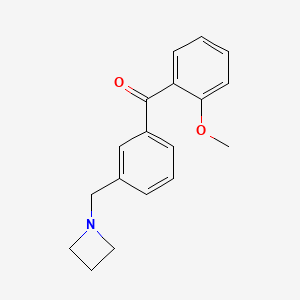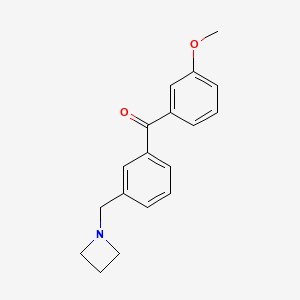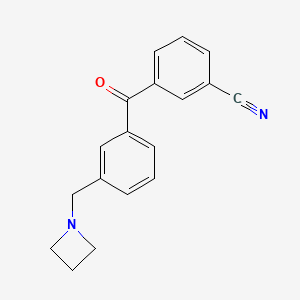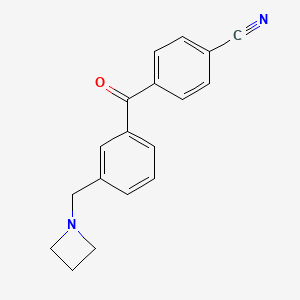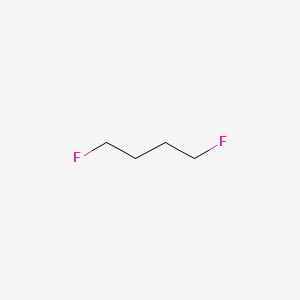
1,4-Difluorobutane
Übersicht
Beschreibung
1,4-Difluorobutane is a chemical compound that is part of the haloalkane family, characterized by the presence of fluorine atoms in its structure. It is a derivative of butane where two hydrogen atoms have been replaced by fluorine atoms at the 1 and 4 positions of the carbon chain.
Synthesis Analysis
The synthesis of 1,4-difluorobutane and its derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of difluorodienes, which are closely related to 1,4-difluorobutane, can be achieved through the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes using DBU, although this process can lead to different products depending on the conditions and substituents used . Additionally, the synthesis of fluorinated building blocks like anti-2,3-difluorobutane-1,4-diol involves an epoxide opening strategy, highlighting the importance of stereochemistry in the synthesis of fluorinated compounds .
Molecular Structure Analysis
The molecular structure and conformation of 1,4-difluorobutane have been determined using gas-phase electron diffraction, molecular mechanics, and ab initio calculations. These studies have shown that the proportion of conformers with close fluorine atoms is small, suggesting the absence of effects similar to the gauche effect observed in 1,2-difluoroethane .
Chemical Reactions Analysis
1,4-Difluorobutane can participate in various chemical reactions due to its halogenated nature. For example, 4-aryl-1,1-difluoro-1,3-butadienes, which can be derived from compounds similar to 1,4-difluorobutane, react rapidly in Diels-Alder reactions with specific dienophiles . The complexation behavior of 1,4-dihalobutanes, including 1,4-difluorobutane, with pillar arenes has been studied, revealing that dispersion forces play a significant role in the stability of these complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-difluorobutane are influenced by its molecular structure. The electron diffraction studies provide detailed information on bond lengths and angles, which are crucial for understanding the physical properties of the molecule . The NMR investigations of related compounds, such as 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, offer insights into the chemical shifts and coupling constants that can be expected for 1,4-difluorobutane . These properties are essential for predicting the behavior of 1,4-difluorobutane in various chemical environments and for its identification using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of fluorinated building block synthesis .
Summary of the Application
The compound 1,4-Difluorobutane is used in the synthesis of 2,3-difluorobutan-1,4-diol diastereomers . These diastereomers are fluorinated building blocks that contain chiral fluorine substituents . The introduction of fluorine in organic compounds usually results in the modification of a range of chemical, physical and biological properties .
Methods of Application or Experimental Procedures
The key steps in the synthesis of these diastereomers involve epoxide opening and subsequent deoxyfluorination . For the first step, Et3N·3HF was found to be the best reagent, giving an excellent yield with no formation of diastereomeric byproducts .
Results or Outcomes
The result of this research was the successful gram-scale synthesis of both syn- and anti-2,3-difluorobutan-1,4-diol diastereomers . This synthesis is significant as it provides a convenient method for producing these fluorinated building blocks on a multigram scale .
Synthesis of 5-Membered Ring Heterocycles
Specific Scientific Field
This application is also in the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .
Summary of the Application
1,4-Difluorobutane can be used in the synthesis of 5-membered ring heterocycles . These heterocycles are important structures in many natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis of these heterocycles involves the treatment of 1,4-Difluorobutane with sodium sulfide to give tetrahydrothiophene . Another method involves treatment with lithium wire to give 1,4-dilithiobutane .
Results or Outcomes
The result of this research is the successful synthesis of 5-membered ring heterocycles . These heterocycles are important in the development of new pharmaceuticals .
Precursor for Nylon 6,6
Specific Scientific Field
This application is in the field of Polymer Chemistry , specifically in the synthesis of nylon 6,6 .
Summary of the Application
1,4-Difluorobutane can be used as a precursor for nylon 6,6 via adiponitrile . Nylon 6,6 is a type of polyamide that is widely used in the textile industry .
Methods of Application or Experimental Procedures
The synthesis of nylon 6,6 from 1,4-Difluorobutane involves several steps, including the production of adiponitrile . The specific procedures and technical details are not provided in the source .
Results or Outcomes
The result of this application is the successful production of nylon 6,6, a widely used material in the textile industry .
Eigenschaften
IUPAC Name |
1,4-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHPKSYTQFAXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190696 | |
| Record name | Butane, 1,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluorobutane | |
CAS RN |
372-90-7 | |
| Record name | 1,4-Difluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,4-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 372-90-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



